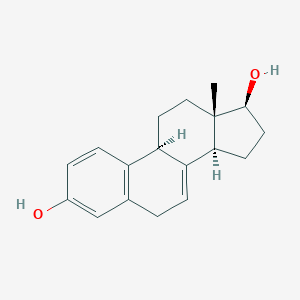

17beta-Dihydroequilin

Description

Structure

3D Structure

Properties

IUPAC Name |

13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLMJANWPUQQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3563-27-7 | |

| Record name | NSC12170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biochemical Pathways and Metabolic Transformations of 17beta Dihydroequilin

Biosynthesis and Endogenous Formation Routes

The formation of 17beta-dihydroequilin is intrinsically linked to the metabolism of other equine estrogens, particularly through enzymatic reduction processes within specific tissues.

Conversion from Equilin (B196234) and Other Precursors (e.g., via reduction)

This compound is primarily synthesized from its precursor, equilin, through a reversible reduction reaction. researchgate.netwikipedia.org This conversion is analogous to the transformation of estrone (B1671321) to estradiol (B170435) in humans. wikipedia.org The reaction involves the reduction of the 17-keto group of equilin to a 17beta-hydroxyl group, yielding this compound. wikipedia.org This transformation is a critical step as this compound exhibits higher estrogenic activity than equilin itself. wikipedia.org

In addition to the direct reduction of equilin, studies have shown that this compound can be formed from other steroidal precursors. For instance, in equine placental preparations, 5,7-androstadiene-3,17-diol has been identified as a precursor, leading to the formation of the 17beta-dihydro forms of both equilin and equilenin (B1671562). nih.gov The synthesis of [2,4-3H] this compound sulfate (B86663) has been achieved by the reduction of [2,4-3H] equilin sulfate using sodium borohydride, a process that is stereospecific, yielding the 17beta-reduced product without the formation of the 17alpha-isomer. researchgate.net

Identification and Characterization of Involved Oxidoreductases (e.g., 17beta-hydroxysteroid dehydrogenase)

The enzymatic conversion of equilin to this compound is catalyzed by 17beta-hydroxysteroid dehydrogenases (17β-HSDs). wikipedia.org These enzymes play a crucial role in regulating the biological activity of estrogens by interconverting the less active 17-keto steroids with their more potent 17beta-hydroxy counterparts. Specifically, 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) has been identified as a key enzyme in this process. ncats.iorcsb.org

While equilin can act as an inhibitor of the 17β-HSD1-catalyzed reduction of estrone to estradiol, the enzyme also facilitates the reverse reaction, the oxidation of this compound back to equilin. rcsb.orgnih.gov The balance of this interconversion is nearly equal, unlike the conversion of estradiol to estrone, which is heavily shifted towards estrone. wikipedia.org The characterization of equine 17β-HSD1 has revealed a high degree of homology with other mammalian orthologs and its expression in tissues like the ovary and placenta. nih.gov

Tissue-Specific Biosynthetic Capacity in Animal Models (e.g., pregnant mare urine)

The biosynthesis of this compound is prominent in specific tissues of equine models, most notably the feto-placental unit. researchgate.netsemanticscholar.org Consequently, this compound and its metabolites are found in significant quantities in the urine of pregnant mares. nih.gov Studies using equine placental and allantochorionic villi preparations have demonstrated the capacity of these tissues to synthesize this compound from precursors like 5,7-androstadiene-3,17-diol. nih.gov The chorionic villi, in particular, have been shown to be a primary site of estrogen production in horses. nih.gov The liver is another important site for the interconversion of equilin and this compound. wikipedia.org

Comprehensive Metabolic Fate and Biotransformation Pathways

Once formed, this compound undergoes extensive metabolism through Phase I and Phase II reactions, which modify its structure and facilitate its excretion from the body.

Phase I Metabolism: Oxidative and Reductive Transformations (e.g., to 17beta-dihydroequilenin, equilenin)

Phase I metabolism of this compound involves both oxidative and reductive transformations. The 17beta-hydroxyl group can be oxidized back to a keto group, converting this compound back to equilin, a reaction catalyzed by 17β-HSDs. nih.gov

Furthermore, this compound can be transformed into other equine estrogens. It can be metabolized to 17beta-dihydroequilenin and subsequently to equilenin. oup.com This metabolic conversion was observed in studies with rat liver slices, which showed the formation of 17beta-dihydroequilenin and equilenin from this compound. oup.com The conversion of equilin and 17β-dihydroequilin to equilenin and 17β-dihydroequilenin has also been noted in other tissues. wikipedia.org

The following table summarizes the key Phase I metabolic transformations of this compound:

| Precursor | Metabolite(s) | Enzyme Family |

| This compound | Equilin | 17β-Hydroxysteroid Dehydrogenases |

| This compound | 17beta-Dihydroequilenin, Equilenin | Steroid Dehydrogenases |

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of this compound and its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. The primary conjugation reactions are sulfation and glucuronidation. nih.govnih.gov

Sulfation: this compound can be sulfated to form this compound sulfate. nih.gov This reaction is a major pathway in its metabolism. Studies have shown that after administration of radiolabeled this compound sulfate, the bulk of radioactivity in the plasma is found in the sulfate fraction, with metabolites including equilin sulfate and 17beta-dihydroequilenin sulfate also being identified. nih.gov

Glucuronidation: Glucuronide conjugates of this compound are also formed. nih.gov While sulfation is a predominant pathway, glucuronidation also contributes to the metabolic clearance of this estrogen. nih.gov The excretion of conjugated estrogens, including glucuronide and sulfate conjugates, occurs mainly through the urine. drugbank.com

The following table outlines the major Phase II conjugation reactions of this compound:

| Parent Compound | Conjugate | Conjugation Reaction |

| This compound | This compound Sulfate | Sulfation |

| This compound | This compound Glucuronide | Glucuronidation |

Glucuronidation Pathways and Metabolite Identification

Glucuronidation is a major metabolic pathway for endogenous estrogens like estradiol, where UDP-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to the steroid, typically at the 3-hydroxyl or 17-hydroxyl position. wikipedia.orgjst.go.jp This process creates more water-soluble metabolites that are more easily excreted by the kidneys. wikipedia.orghmdb.ca For instance, in the metabolism of 17β-estradiol, both estradiol-3-glucuronide and estradiol-17-glucuronide are common metabolites. wikipedia.orgplos.org

In studies involving the administration of radiolabeled this compound sulfate to postmenopausal women, plasma was fractionated into unconjugated, sulfate, and glucuronide portions. oup.com While the bulk of the radioactivity was found in the sulfate fraction, the presence of a glucuronide fraction indicates that glucuronidation is a relevant, albeit potentially less predominant, metabolic pathway for this compound in humans. oup.com However, specific glucuronide metabolites of this compound were not explicitly identified in these particular studies. oup.com In vitro studies using pig hepatocytes have shown that related estrogens are readily glucuronidated. plos.org

| Metabolic Pathway | Key Enzyme Family | General Metabolite Form | Status of this compound Metabolite Identification |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound-glucuronide | Glucuronide fraction detected in human plasma, but specific metabolites not detailed in provided sources. oup.com |

Sulfation Pathways and Metabolite Identification

Sulfation is a critical and extensively studied metabolic pathway for this compound. oup.com This process is reversible and involves the transfer of a sulfonate group, catalyzed by sulfotransferase enzymes (SULTs), to form sulfate esters. nih.govnih.gov The resulting sulfate conjugates, such as this compound-3-sulfate, are major circulating forms. oup.comlgcstandards.com

Studies involving the constant infusion of radiolabeled equilin sulfate ([3H]EqS) or this compound sulfate ([3H]17β-EqS) in postmenopausal women have elucidated a complex network of interconversions. oup.comnih.gov When equilin sulfate is administered, this compound sulfate (17β-EqS) is the most abundant sulfate-conjugated metabolite formed, highlighting the significance of the reduction of equilin to this compound. oup.com Conversely, when this compound sulfate is administered, a large portion is converted back to equilin sulfate (EqS). nih.gov This extensive interconversion between EqS and 17β-EqS indicates a dynamic equilibrium maintained by 17β-hydroxysteroid dehydrogenase enzymes. nih.gov

Following the administration of [3H]this compound sulfate, several sulfated metabolites have been isolated and identified from plasma. oup.com These findings underscore that the biological effects of equine estrogen preparations are influenced by this complex metabolic web, where less abundant components can be converted into more potent estrogens. nih.govwikipedia.org

| Precursor Administered | Identified Sulfate Metabolite | Reference |

|---|---|---|

| This compound Sulfate | Equilin Sulfate | oup.comnih.gov |

| Equilenin Sulfate | oup.comnih.gov | |

| 17beta-Dihydroequilenin Sulfate | oup.comnih.gov | |

| This compound Sulfate (remaining precursor) | oup.com | |

| Equilin Sulfate | This compound Sulfate | oup.com |

| Equilenin Sulfate | oup.com |

Comparative Metabolic Profiles in Different Biological Systems (e.g., in vitro cell models, animal tissues)

The metabolic profile of estrogens, including this compound, can exhibit significant differences between species and between in vivo and in vitro models.

In vivo Human Studies: As detailed previously, studies in postmenopausal women show that this compound undergoes extensive in vivo interconversion with equilin, primarily within the sulfate-conjugated pool. oup.comoup.comnih.gov The metabolic clearance rate of this compound sulfate was found to be approximately 797 L/day. nih.gov These human studies reveal a complex interplay where the ultimate biological activity is a result of the metabolism of multiple components of conjugated equine estrogens. nih.gov

In vivo Animal Models: Studies in animal models also demonstrate conjugation as a primary metabolic route. In guinea pigs, liver tissue metabolizes estradiol and estrone into both glucuronide and sulfate conjugates. cdnsciencepub.com The guinea pig liver can also perform 16α-hydroxylation on the estrone-3-sulfate metabolite. cdnsciencepub.com In baboons, the kidney is an active site for estrogen metabolism, readily forming glucuronide conjugates of estradiol and estrone which are then excreted in the urine. nih.gov These animal models confirm the importance of conjugation pathways, although the specific balance between sulfation and glucuronidation and the types of hydroxylated metabolites may differ from humans.

In vitro Cell Models: In vitro systems provide a more controlled environment to study specific metabolic steps. In primary cultured pig hepatocytes, 17β-estradiol is metabolized predominantly via oxidation to estrone, followed by glucuronidation, with the formation of estrone-glucuronide being about five times greater than that of estradiol-glucuronide. plos.org Human endothelial cells have been used to study the anti-inflammatory effects of 17beta-dihydroequilenin, a downstream metabolite of this compound, indicating these cells are responsive to the metabolites. nih.gov Such models are useful for dissecting individual enzymatic pathways but may not fully replicate the complex, whole-body metabolic interplay observed in vivo. nih.govoup.com For example, the extensive interconversion of sulfated estrogens seen in humans is a systemic process that is difficult to model in a single cell type. nih.gov

| Biological System | Model | Primary Metabolic Pathways Observed | Key Findings | Reference |

|---|---|---|---|---|

| Human (in vivo) | Postmenopausal Women | Sulfation, Glucuronidation, Interconversion | Extensive interconversion between 17β-dihydroequilin sulfate and equilin sulfate; sulfation is a major pathway. | oup.comoup.comnih.gov |

| Animal (in vivo) | Baboon | Glucuronidation | Kidney actively conjugates estradiol and estrone into glucuronides for excretion. | nih.gov |

| Animal (in vivo) | Guinea Pig | Sulfation, Glucuronidation, Hydroxylation | Liver produces both sulfate and glucuronide conjugates; forms hydroxylated sulfate metabolites. | cdnsciencepub.com |

| Cell Model (in vitro) | Pig Hepatocytes | Oxidation, Glucuronidation | Metabolism of 17β-estradiol leads primarily to estrone-glucuronide. | plos.org |

| Cell Model (in vitro) | Human Endothelial Cells | (Metabolite Action) | Demonstrates cellular response to 17beta-dihydroequilenin, a metabolite of this compound. | nih.gov |

Molecular Pharmacology and Estrogen Receptor Interactions

Quantitative Analysis of Estrogen Receptor Subtype Binding Affinities (ERα and ERβ)

17beta-Dihydroequilin is an agonist of both primary estrogen receptor subtypes, ERα and ERβ. wikipedia.org Its binding affinity for these receptors has been quantified in various studies, allowing for a detailed comparison with the principal human estrogen, 17beta-Estradiol.

Research indicates that this compound binds to both ERα and ERβ with high affinity, comparable to and even slightly exceeding that of 17beta-Estradiol in some assays. One study reported that the relative binding affinity (RBA) of this compound was approximately 113% for ERα and 108% for ERβ, compared to 17beta-Estradiol (set at 100%). wikipedia.org Another quantitative analysis found the RBA of this compound to be 142% for ERα and 113% for ERβ, again relative to 17beta-Estradiol. oup.com

In competitive binding assays using human endometrial receptors, this compound demonstrated a higher affinity than 17beta-Estradiol, with affinity constants (Ka) approximately two- to six-fold higher. nih.gov The general order of binding activity in these assays was determined to be this compound > 17beta-Estradiol > 17beta-dihydroequilenin. nih.gov This potent binding underscores its significant role as an estrogen.

Table 1: Relative Binding Affinities (RBA) of this compound Compared to 17beta-Estradiol

| Compound | Estrogen Receptor Subtype | Relative Binding Affinity (%) |

| This compound | ERα | 113% - 142% |

| ERβ | 108% - 113% | |

| 17beta-Estradiol | ERα | 100% (Reference) |

| ERβ | 100% (Reference) | |

| Data compiled from studies measuring the displacement of labeled estradiol (B170435) from human ERα and ERβ. wikipedia.orgoup.com |

The high binding affinity of this compound is governed by its specific molecular structure. Like all active estrogens, it possesses a phenolic A-ring with a hydroxyl group at the C3 position and a hydroxyl group at the C17 position, both of which are critical for hydrogen bonding within the ligand-binding domain of the estrogen receptors. plos.org

Functional Characterization of Estrogen Receptor-Mediated Activities

Binding to ERα and ERβ initiates a cascade of molecular events, beginning with the transcriptional regulation of target genes. The functional profile of this compound is defined by its ability to act as an agonist, influencing gene expression and cellular signaling.

Reporter gene assays are used to quantify the ability of a ligand to activate transcription via an estrogen receptor. In such assays, cells (e.g., HepG2 human liver cancer cells) are transfected with an ERα or ERβ expression vector along with a reporter gene (such as luciferase or secreted alkaline phosphatase) linked to an estrogen response element (ERE). oup.comnih.gov

Studies show that this compound is a functionally active agonist for both ERα and ERβ. oup.com When co-transfected with both ER subtypes, this compound demonstrated an enhanced transcriptional activity of 200%, suggesting a potent synergistic or additive effect. oup.com While 17beta-Estradiol is often a more potent activator of ERα-mediated transcription, this compound shows robust activity, particularly with ERβ, where its functional activity can be comparable to or greater than that of 17beta-Estradiol. oup.com For instance, one study noted that while 17beta-Estradiol stimulated ERβ activity to a level five-fold lower than its effect on ERα, other equine estrogens, including this compound, exhibited activities ranging from 66–290% that of 17beta-Estradiol on ERβ. oup.com

Current research characterizes this compound as a full agonist at both ERα and ERβ. wikipedia.org It activates both receptor subtypes to initiate downstream estrogenic effects. oup.com Unlike Selective Estrogen Receptor Modulators (SERMs), which can act as agonists in some tissues and antagonists in others, this compound generally functions as a pure agonist. wikipedia.orgoup.com However, the magnitude of its agonistic effect can differ between the two receptor subtypes and can be promoter- and cell-type specific. The functional activity of this compound is notably high, and it is considered one of the most potent equine estrogens. wikipedia.orgoup.com

Table 2: Functional Activity Profile of this compound

| Receptor Subtype | Functional Activity | Notes |

| ERα | Agonist | Activates transcription via ERα. oup.com |

| ERβ | Agonist | Potent activator of ERβ-mediated transcription. oup.com |

| ERα + ERβ | Enhanced Agonist Activity | Shows enhanced transcriptional activity (200%) in the presence of both receptors. oup.com |

| Based on reporter gene assays in transfected HepG2 cells. oup.com |

In addition to the classical genomic pathway that involves direct DNA binding and gene transcription, estrogens can also elicit rapid, non-genomic effects. wikipedia.orgnih.gov These actions are initiated by membrane-associated estrogen receptors (mERs) and involve the rapid activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/AKT) pathways. wikipedia.orgnih.govfrontiersin.org These rapid signals can influence cellular processes like proliferation and apoptosis. nih.gov

While the non-genomic signaling of 17beta-Estradiol is well-documented, specific investigations into the non-genomic signaling mechanisms of this compound are not extensively detailed in the current body of research. Given its structural similarity and potent affinity for estrogen receptors, it is plausible that this compound also engages in non-genomic signaling. However, dedicated studies are required to characterize its specific profile in activating these rapid, membrane-initiated pathways and to determine how it might differ from 17beta-Estradiol in this regard.

Enzymatic Regulation and Modulatory Effects

Role of 17beta-Hydroxysteroid Dehydrogenases (17beta-HSDs) in 17beta-Dihydroequilin Homeostasis

17beta-Hydroxysteroid dehydrogenases (17beta-HSDs) are a family of enzymes that play a pivotal role in the metabolism of steroids by catalyzing the interconversion between 17-keto and 17beta-hydroxy steroids. nih.gov

The conversion of the 17-keto steroid equilin (B196234) to its more potent, 17beta-reduced form, this compound, is a key activation step catalyzed by 17beta-HSDs. nih.gov This metabolic activation is particularly significant in postmenopausal women, where the conversion of 17-keto derivatives of equine estrogens to their 17beta-reduced metabolites can be substantially higher than for other types of estrogens. While this transformation establishes the role of 17beta-HSDs in the homeostasis of this compound, specific kinetic parameters, such as K_m and V_max values for this compound with individual 17beta-HSD isozymes, are not extensively detailed in the available literature. The general metabolic pathway involves the equilibrium between equilin and this compound, analogous to the conversion of estrone (B1671321) to estradiol (B170435). nih.gov

Detailed molecular modeling and active site analyses are crucial for understanding the precise interactions between a substrate and an enzyme. Such studies have been conducted for various estrogens with 17beta-HSD isozymes to elucidate binding affinities and catalytic mechanisms. However, specific molecular modeling studies and active site analyses focusing on the interaction between this compound and specific 17beta-HSD isozymes are not prominently available in published research.

Impact on Other Steroidogenic and Xenobiotic Metabolism Enzymes

Beyond its interaction with 17beta-HSDs, this compound is also subject to metabolism by other enzyme systems responsible for steroid and xenobiotic processing.

The metabolic disposition of the broader class of conjugated equine estrogens involves oxidative metabolism, which is largely carried out by cytochrome P450 (CYP) enzymes. nih.gov For instance, the parent compound equilin is known to be metabolized into 2-hydroxy and 4-hydroxy equilin. While it is understood that CYP enzymes are involved in the metabolism of this class of estrogens, specific data on how this compound directly modulates the activity of various CYP450 isozymes is not well-documented.

Conjugation reactions are a critical step in the metabolism and excretion of estrogens. This compound undergoes both glucuronidation and sulfation to increase its water solubility, which facilitates its elimination from the body. researchgate.net This compound is a known component of conjugated equine estrogen therapies, where it is present as a sodium sulfate (B86663) conjugate. nih.govsmolecule.com Upon administration, unconjugated forms are readily absorbed and then rapidly sulfated, creating a circulating reservoir. nih.gov

While it is established that UGT and SULT enzymes are responsible for these conjugation reactions, the specific isozymes that preferentially metabolize this compound have not been definitively identified in the researched literature. Similarly, detailed studies on the direct modulatory effects (i.e., inhibition or induction) of this compound on the activity of specific UGT and SULT isozymes are limited.

Biological Activities and Mechanistic Investigations in Model Systems

Cellular and Subcellular Responses in in vitro Culture Systems

Studies on analogous estrogens, primarily 17beta-Estradiol (E2), in various cell lines, including the human hepatoma cell line HepG2 (used here as a specified example), have revealed significant effects on cell proliferation and apoptosis.

In HepG2 cells, E2 demonstrates inhibitory and apoptotic effects. waocp.orgnih.gov Research has shown that E2 can inhibit the proliferation of HepG2 cells in a dose-dependent manner, with the inhibitory effect being significantly higher on these hepatoma cells compared to normal human liver cells (LO2). nih.govfrontiersin.org Furthermore, E2 was found to dose-dependently induce significant apoptosis in HepG2 cells. nih.gov

In non-human animal cell lines, E2 has shown protective effects against apoptosis. In primary annulus fibrosus cells isolated from male Sprague Dawley rats, E2 pretreatment protected the cells from apoptosis induced by interleukin-1β in a concentration-dependent manner. spandidos-publications.com Similarly, E2 inhibits apoptosis in cultured endothelial cells from rats and in neonatal rat cardiomyocytes subjected to staurosporine-induced apoptosis. physiology.orgahajournals.org This anti-apoptotic effect is also observed in vivo, where E2 administration reduces apoptotic cell death following spinal cord injury in rats. nih.gov

| Cell Line | Organism | Compound | Effect | Finding | Citation |

| HepG2 | Human | 17beta-Estradiol | Proliferation | Inhibits proliferation in a dose-dependent manner. | nih.govfrontiersin.org |

| HepG2 | Human | 17beta-Estradiol | Apoptosis | Induces apoptosis in a dose-dependent manner. | nih.govnih.gov |

| Annulus Fibrosus Cells | Rat | 17beta-Estradiol | Apoptosis | Protects against IL-1β-induced apoptosis. | spandidos-publications.com |

| Endothelial Cells | Rat | 17beta-Estradiol | Apoptosis | Inhibits apoptosis. | physiology.org |

| Cardiomyocytes | Rat (neonatal) | 17beta-Estradiol | Apoptosis | Inhibits staurosporine-induced apoptosis. | ahajournals.org |

Analogous estrogens regulate the expression of a wide array of genes in various cell types. In HepG2 cells, 17beta-Estradiol (E2) treatment leads to the induction of cyclin D1 mRNA and protein levels within hours, while the expression of cyclin E remains unaffected. molbiolcell.org Conversely, in U-937 human promonocytic cells, E2 transcriptionally represses the expression of the human insulin (B600854) receptor gene. nih.gov

Studies in non-human models further illustrate these regulatory effects. In a common carp (B13450389) model, E2 treatment of head kidney monocytes/macrophages downregulated the gene expression of several pro-inflammatory mediators, including iNOS and cxcb2. researchgate.net In rats that have undergone spinal cord injury, E2 administration significantly increased the expression of the anti-apoptotic genes bcl-2 and bcl-x, without altering the expression of pro-apoptotic genes like bad and bax. nih.gov In a porcine model, in vivo treatment with E2 during early pregnancy altered the endometrial transcriptome, affecting genes involved in secretion, cell adhesion, immune response, and lipid metabolism, which are critical for the establishment of pregnancy. mdpi.com

Estrogens are known to rapidly activate intracellular signaling cascades. One such pathway involves cyclic adenosine (B11128) monophosphate (cAMP), which can be rapidly increased by estrogens, subsequently influencing other pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. researchgate.netimrpress.com

The MAPK/extracellular signal-regulated kinase (ERK) pathway is a key target. In male songbirds, acute E2 administration rapidly phosphorylates ERK. oup.com This rapid activation is also observed in various cell lines. In human hepatoma HepG2 cells, E2 quickly activates both protein kinase C-α (PKC-α) and ERK-2 phosphorylation. molbiolcell.org The activation of the ERK-2 cascade in these cells was found to be crucial for both progression from the G1 to S phase of the cell cycle and for the transcription of the cyclin D1 gene. molbiolcell.org Similarly, in human lens epithelial cells, E2 stimulates the MAPK signaling pathway, which helps to stabilize mitochondrial membrane potential during oxidative stress. nih.gov In cardiomyocytes, E2's effects on calcium channels are mediated through the activation of ERK-1/2, 5. nih.govoup.com In the human macrophage cell line THP-1, E2 activates both the ERK1/2 and AKT (a downstream component of PI3K) signaling pathways. nih.gov

Acting as an analogue, 17beta-Estradiol (E2) is a critical regulator of mitochondrial function and calcium handling in cardiomyocytes, processes essential for cardiac health.

Mitochondrial Function: E2 supports mitochondrial health by enhancing respiration, boosting ATP production, and mitigating the formation of reactive oxygen species (ROS). nih.gov This is facilitated by the presence of estrogen receptors (ERα and ERβ) within the mitochondria of cardiac cells, allowing for direct regulation of mitochondrial gene and protein expression. nih.gov Studies on isolated rat liver mitochondria have shown that E2 can protect mitochondrial function by preventing the calcium-dependent release of cytochrome c and inhibiting the mitochondrial permeability transition pore at higher concentrations. core.ac.uk

Estrogens exert significant modulatory effects on macrophage function and lipoprotein metabolism. In the human macrophage cell line THP-1, 17beta-Estradiol (E2) was found to decrease the uptake and metabolism of acetylated low-density lipoprotein (acLDL). ahajournals.org This action reduces the formation of macrophage foam cells, a key event in atherosclerosis, and is associated with lower cholesterol accumulation and esterification. ahajournals.org

In non-human cells, such as mouse bone marrow-derived macrophages, E2 alone had minimal effects but potentiated the action of 1,25-dihydroxyvitamin D3, increasing H2O2 production and the expression of the MAC-2 surface antigen. nih.gov Conversely, chronic in vivo E2 administration to mice led to an enhanced inflammatory response in macrophages, increasing the production of cytokines like IL-1β and IL-6 upon activation. aai.org

Regarding lipoprotein metabolism, E2 has been shown to inhibit the oxidation of LDL in vitro. tandfonline.com In mouse C2C12 myoblast cells, E2 treatment was found to decrease the expression of Perilipin 2 (PLIN2), a protein associated with lipid droplets, suggesting a role for E2 in inhibiting triglyceride synthesis and accumulation in skeletal muscle. spandidos-publications.com

Physiological Roles in Non-Human Animal Models

Research in non-human animal models has provided direct evidence for the physiological roles of equine estrogens and their analogues. A study on 17α-dihydroequilin sulfate (B86663) , a related compound, revealed that it significantly reduced the development of atherosclerosis in cholesterol-fed, ovariectomized rabbits. ahajournals.org Notably, this beneficial effect was independent of any changes in the levels of plasma cholesterol or lipoproteins, pointing towards a direct protective mechanism on the vascular wall. ahajournals.org

Studies using the analogous compound 17beta-Estradiol (E2) have demonstrated a range of protective effects in various animal models.

Neuroprotection: In a rat model of traumatic spinal cord injury, systemic E2 administration led to significant improvements in hind limb motor function. nih.gov This recovery was associated with a reduction in the size of the lesion and a decrease in apoptotic cell death, mediated partly by the upregulation of anti-apoptotic genes such as bcl-2. nih.gov

Cardioprotection: In mice that underwent coronary ligation to induce a myocardial infarction, physiological replacement with E2 resulted in a marked reduction in cardiomyocyte apoptosis in the damaged heart tissue. ahajournals.org

Reproductive Function: In pigs, E2 administered in vivo during the critical window for maternal recognition of pregnancy was shown to profoundly alter the gene expression profile of the endometrium. mdpi.com These changes, affecting genes for secreted proteins, cell adhesion molecules, and immune factors, are considered essential for establishing and maintaining pregnancy. mdpi.com

| Animal Model | Compound | Physiological Effect | Mechanism | Citation |

| Rabbit | 17alpha-Dihydroequilin sulfate | Reduced atherosclerosis | Independent of plasma lipoprotein changes. | ahajournals.org |

| Rat | 17beta-Estradiol | Improved functional recovery after spinal cord injury | Reduced apoptotic cell death; increased bcl-2 expression. | nih.gov |

| Mouse | 17beta-Estradiol | Reduced cardiomyocyte apoptosis after myocardial infarction | Enhanced cardiomyocyte survival. | ahajournals.org |

| Pig | Estradiol-17beta | Modulated endometrial transcriptome | Regulated genes for secretion, adhesion, and immunity for pregnancy establishment. | mdpi.com |

Endocrine Disrupting Effects in Aquatic Organisms (e.g., fish endocrine systems)

The presence of equine estrogens, including 17beta-Dihydroequilin, in aquatic environments has raised concerns about their potential as endocrine-disrupting chemicals (EDCs) for aquatic life. nih.gov EDCs are compounds that can interfere with the normal hormonal functions of animals, leading to adverse effects on growth, development, and reproduction. nih.govfrontiersin.org In fish, exposure to estrogenic EDCs can lead to feminizing effects, such as the induction of vitellogenin (an egg yolk precursor protein) in males, the development of intersex gonads (ovotestis), and reduced fertility. cambridge.orgdiva-portal.org

Studies investigating the specific effects of this compound and its related compounds on fish have utilized both in vivo (live animal) and in silico (computer modeling) approaches. nih.govresearchgate.net In one study using the medaka fish (Oryzias latipes), researchers evaluated the estrogenic potential of several equine estrogens. researchgate.net The results indicated that this compound was a potent inducer of choriogenin L and choriogenin H, two biomarker genes for estrogenic activity in fish. researchgate.net In fact, the 50% effective concentration (EC50) of this compound was found to be lower than that of the natural fish estrogen, 17beta-estradiol, highlighting its significant estrogenic potency in this species. researchgate.net

Docking simulations, which predict the binding affinity of a compound to a receptor, have further elucidated the mechanism of action of this compound. These in silico analyses have shown that this compound can interact with all three estrogen receptor (ER) subtypes found in medaka (ERα, ERβ1, and ERβ2). researchgate.net The predicted binding potential of this compound to these receptors was higher than that of its parent compound, equilin (B196234), and other related metabolites. nih.govresearchgate.net This strong interaction with estrogen receptors provides a molecular basis for the observed endocrine-disrupting effects.

The following table summarizes the in vivo estrogenic potency of various equine estrogens in medaka, based on the induction of choriogenin genes. researchgate.net

| Compound | Relative Estrogenic Potency Order |

| This compound | 1 |

| Equilin | 2 |

| 17beta-Dihydroequilenin | 3 |

| Equilenin (B1671562) | 4 |

| 17alpha-Dihydroequilenin | 5 |

| 17alpha-Dihydroequilin | 6 |

Immunomodulatory Actions in Animal Immune Cell Cultures (e.g., canine neutrophils)

Neutrophils are a critical component of the innate immune system, playing a key role in the first line of defense against pathogens. agriculturejournals.cz One of their primary functions is the production of reactive oxygen species (ROS) in a process known as the oxidative burst, which is essential for killing invading microorganisms. agriculturejournals.czagriculturejournals.cz

In vitro studies have shown that both progesterone (B1679170) and 17beta-estradiol can have a suppressive effect on the activity of canine neutrophils. agriculturejournals.czagriculturejournals.cz Specifically, treatment of canine neutrophils with these hormones led to a significant decrease in the phagocytosis-induced oxidative burst. agriculturejournals.czagriculturejournals.cz This suggests that these hormones may modulate the inflammatory response by downregulating certain neutrophil functions. This suppressive effect does not appear to be related to the neutrophils' ability to recognize pathogens, as the expression of Toll-like receptor 4 (TLR4) was unaffected by hormone treatment. agriculturejournals.czagriculturejournals.cz

Given that this compound is a potent estrogen, it is plausible that it could exert similar immunomodulatory effects on canine neutrophils as 17beta-estradiol. However, without direct experimental evidence, this remains a hypothesis. Further research is needed to specifically investigate the impact of this compound on canine immune cell function.

Regulation of Reproductive Hormones and Physiology in Specific Animal Species (e.g., crustacean gonad-inhibiting hormone)

The endocrine systems of crustaceans are complex, and research has explored the potential role of vertebrate-type steroids, including estrogens, in regulating their reproduction. biologists.comcsic.es While the primary hormones controlling crustacean reproduction are peptides like gonad-inhibiting hormone (GIH) and gonad-stimulating hormone, evidence suggests that steroids may also play a significant role. rsc.org

Studies have detected the presence of 17beta-estradiol in various crustacean species, where it is implicated in processes like vitellogenesis (yolk formation), oocyte development, and ovary maturation. nih.gov For instance, in the blue crab (Callinectes sapidus), it is hypothesized that the action of the crustacean female sex hormone may involve 17beta-estradiol. researchgate.net Research in the freshwater crab Oziothelphusa senex senex has shown that administration of 17beta-estradiol increased the ovarian index, oocyte diameter, and ovarian vitellin levels. rsc.org

The hepatopancreas and ovary of the kuruma prawn (Marsupenaeus japonicus) have been shown to be capable of synthesizing 17beta-estradiol from progesterone. csic.es This suggests that 17beta-estradiol could be the vitellogenesis-stimulating ovarian hormone in this species. csic.es Furthermore, there is a documented positive relationship between vitellogenin levels in the hemolymph (blood) and the circulatory levels of 17beta-estradiol in several shrimp and crab species. biologists.com

While direct studies on the interaction of this compound with the crustacean gonad-inhibiting hormone are limited, the established role of the structurally similar 17beta-estradiol in crustacean reproduction suggests a potential for this compound to have similar effects. The ability of female sex steroids to mimic the effects of ecdysteroids, another class of crustacean hormones, points to a broader role for these vertebrate-type steroids in crustacean reproductive endocrinology. rsc.org

Potential Pheromonal or Chemo-Signaling Roles in Mammals (analogous to 17beta-Estradiol)

Pheromones are chemical signals that trigger specific behavioral or physiological responses in members of the same species. In mammals, sex steroids, particularly 17beta-estradiol, have been shown to play a significant role as pheromones. nih.govresearchgate.net Given its structural similarity and potent estrogenic activity, it is plausible that this compound could have analogous chemo-signaling functions.

17beta-estradiol is a lipophilic molecule with a low molecular weight, which allows it to be readily incorporated into excretions and absorbed by other individuals through various routes, including nasal and cutaneous exposure. nih.govresearchgate.net Studies have demonstrated that radiolabeled 17beta-estradiol injected into male mice can be detected in the reproductive tissues and brains of cohabiting females. researchgate.net This transfer of steroids between individuals has implications for understanding various pheromonal effects, such as the acceleration of female sexual development (the Vandenbergh effect) and the termination of pregnancy in the presence of a novel male (the Bruce effect). researchgate.netbioscientifica.com

Male-sourced 17beta-estradiol has been shown to be critical for inducing these effects, and manipulations that reduce urinary 17beta-estradiol in males can diminish their ability to elicit these responses in females. researchgate.net The uterine dynamics observed during the Bruce and Vandenbergh effects are consistent with the known actions of 17beta-estradiol. researchgate.net

While there is no direct evidence for a pheromonal role of this compound, its potent estrogenic nature makes it a candidate for exerting such effects. The established chemo-signaling role of 17beta-estradiol in mammals provides a strong basis for hypothesizing that other potent estrogens, like this compound, could have similar functions in inter-individual communication.

Comparative Biological Efficacy and Potency

Relative Estrogenic Potency in Animal Uterotropic Assays

The uterotropic assay is a standard in vivo method for determining the estrogenic activity of a compound. nih.govnih.govresearchgate.net This assay measures the increase in uterine weight in immature or ovariectomized female rodents following administration of a test substance. nih.govresearchgate.net

Studies have consistently shown that this compound is a potent estrogen in uterotropic assays. taylorandfrancis.comnih.gov In fact, it is considered to have the highest estrogenic activity and greatest estrogenic potency among the equine estrogens. wikipedia.org When compared to conjugated equine estrogens (CEEs), this compound exhibits approximately 83% of the relative potency in the vagina and 200% of the relative potency in the uterus. wikipedia.org

The following table presents data from uterotropic assays in rats, comparing the potency of this compound to other estrogens.

| Compound | Relative Uterine Potency (%) | Relative Vaginal Potency (%) |

| This compound | 200 | 83 |

| Equilin | 80 | 42 |

| Conjugated Equine Estrogens (CEEs) | 100 | 100 |

Data sourced from references wikipedia.orgwikipedia.org

Comparative Effects with Other Equine Estrogens (e.g., Equilin, Equilenin) in Defined Biological Endpoints

In terms of binding affinity for the estrogen receptors (ERα and ERβ), this compound shows a high affinity, comparable to or even exceeding that of estradiol (B170435). wikipedia.org Specifically, it has about 113% and 108% of the relative binding affinity of estradiol for ERα and ERβ, respectively. wikipedia.org In contrast, equilin has a lower binding affinity, at approximately 13% for ERα and 49% for ERβ relative to estradiol. wikipedia.org

The following table provides a comparative overview of the relative binding affinities of several estrogens to human estrogen receptors.

| Compound | Relative Binding Affinity for ERα (%) | Relative Binding Affinity for ERβ (%) |

| This compound | 113 | 108 |

| 17beta-Estradiol | 100 | 100 |

| Equilin | 13 | 49 |

| Equilenin | Lower than Equilin | Lower than Equilin |

Data sourced from references wikipedia.orgwikipedia.org

In functional assays, such as those measuring the transcriptional activity of estrogen receptors, the differences between these compounds are also apparent. For example, in human endothelial cells, this compound and 17beta-dihydroequilenin are much less active transcriptionally than 17beta-estradiol, despite having a similar β-hydroxyl group at position 17. ahajournals.org This suggests that the saturation of the B-ring in the steroid structure is a crucial determinant of ERα transcriptional activity. ahajournals.org

Studies in ovariectomized rats have also demonstrated the potent estrogenic effects of this compound. taylorandfrancis.comtaylorandfrancis.com It is considered a potent estrogen, while equilenin and its 17α-reduced derivatives show little to no effect in the same assays. taylorandfrancis.com

Advanced Analytical and Bioanalytical Methodologies for 17beta Dihydroequilin Research

High-Resolution Chromatographic-Mass Spectrometric Techniques

High-resolution chromatographic techniques coupled with mass spectrometry are pivotal for the selective and sensitive quantification of 17β-Dihydroequilin in complex biological samples. These methods offer the specificity required to differentiate 17β-Dihydroequilin from other structurally similar endogenous and exogenous steroids.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The development of robust LC-MS/MS methods is crucial for the accurate measurement of 17β-Dihydroequilin in biological matrices. oup.com A typical method development process involves the optimization of chromatographic conditions to achieve separation from isomers and other interfering substances, as well as the fine-tuning of mass spectrometric parameters to ensure high sensitivity and specificity. nih.gov

Method validation is performed to ensure the reliability of the analytical data. dtic.mil Key validation parameters for LC-MS/MS assays include linearity, accuracy, precision, sensitivity, and stability.

Table 1: Typical Validation Parameters for an LC-MS/MS Method for Steroid Analysis

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Stability (Freeze-thaw, bench-top, long-term) | Within ±15% of nominal concentration |

LLOQ: Lower Limit of Quantitation, CV: Coefficient of Variation

For instance, a reported LC-MS/MS assay for the quantification of 17β-estradiol in human serum, a structurally related compound, demonstrated a lower limit of quantification of 2 pg/mL. oup.com The within-run and between-run precision for this method was found to be between 1.3% and 7.2%, with an accuracy of 95.7% to 112.1%. oup.com While specific data for 17β-Dihydroequilin is not as prevalent, similar performance characteristics would be the goal in method development for this compound.

Applications of Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of steroids, including equine estrogens like 17β-Dihydroequilin. molnar-institute.com Due to the low volatility of steroids, derivatization is a critical step prior to GC-MS analysis. nih.gov Common derivatization agents include silylating reagents, which increase the volatility and thermal stability of the analytes. molnar-institute.com

One study focused on the computer-assisted optimization of the GC separation of equine estrogens, including 17α- and 17β-dihydroequilin. molnar-institute.com The researchers found that conversion of the estrogens to their tert-butyldimethylsilyl derivatives significantly improved the resolution of the various C-17 hydroxyl isomers. molnar-institute.com This allowed for the baseline separation of ten different equine estrogens. molnar-institute.com

The selection of the appropriate GC column is also crucial for achieving optimal separation. A low-polarity stationary phase is often employed for the analysis of derivatized steroids. molnar-institute.com

Optimization of Sample Preparation Techniques for Biological Matrices (e.g., QuEChERS, solvent extraction)

The goal of sample preparation is to extract 17β-Dihydroequilin from the biological matrix and remove interfering substances that could affect the accuracy and sensitivity of the analysis. rsc.orgnih.govnih.gov

Solvent Extraction: Liquid-liquid extraction (LLE) is a conventional method for extracting steroids from aqueous samples like plasma and urine. nih.gov This technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is critical and depends on the polarity of the analyte. For estrogens, solvents like hexane (B92381) are often used. nih.gov A study on the analysis of steroids in mouse tissues utilized hexane to separate free from sulfated steroids after tissue homogenization in acetonitrile. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS methodology, originally developed for pesticide residue analysis, has been adapted for the extraction of a wide range of compounds from various matrices. tandfonline.com The procedure typically involves an initial extraction with an organic solvent, followed by a partitioning step using salts, and a final cleanup step using dispersive solid-phase extraction (d-SPE). The choice of d-SPE sorbent is crucial for removing specific matrix components.

A study on the analysis of estrone (B1671321) and 17β-estradiol in human urine after the administration of conjugated equine estrogens employed stir bar sorptive extraction (SBSE), a solvent-free extraction technique. nih.gov This method demonstrated high sensitivity with detection limits in the low ng/mL range. nih.gov

Table 2: Comparison of Sample Preparation Techniques for Steroid Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solvent Extraction | Partitioning between two immiscible liquids | Simple, widely applicable | Can be time-consuming, may use large volumes of organic solvents |

| QuEChERS | Acetonitrile extraction followed by salting out and d-SPE cleanup | High throughput, effective cleanup | Method development may be required for specific matrices |

Immunoassay and Biosensor Platforms

Immunoassays and biosensors offer alternative or complementary approaches to chromatographic methods for the detection of 17β-Dihydroequilin. These techniques are often suitable for high-throughput screening applications.

Design and Validation of Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common immunoassay format used for the quantification of hormones. mybiosource.com The development of an ELISA for 17β-Dihydroequilin would involve the production of specific antibodies that recognize the molecule. The assay would typically be designed in a competitive format, where 17β-Dihydroequilin in the sample competes with a labeled form of the hormone for binding to a limited number of antibody sites. mybiosource.comelabscience.com

Commercial ELISA kits are available for the detection of horse estradiol (B170435) and total equine estrogens, which would include 17β-Dihydroequilin. elabscience.comassaygenie.comcephamls.com These kits generally have a sensitivity in the picogram per milliliter (pg/mL) range. cephamls.com

Validation of an ELISA involves assessing its specificity, sensitivity, precision, and accuracy. Cross-reactivity with other structurally related steroids is a critical parameter to evaluate to ensure the assay's specificity. mybiosource.com

Development and Characterization of Aptamer-Based Biosensors

Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. nih.gov Aptamer-based biosensors are an emerging technology for the detection of small molecules like steroids. nih.govtechlinkcenter.org The development of an aptamer-based biosensor for 17β-Dihydroequilin would involve the selection of an aptamer that specifically binds to the target molecule through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).

Once an aptamer is selected, it can be integrated into various sensor platforms, including optical and electrochemical sensors. nih.govacs.org For example, an aptamer-based optical biosensor was developed for the detection of 17β-estradiol in water samples with a detection limit of 2.1 nM. acs.org Another study reported an aptamer-based lateral flow biosensor for the rapid detection of salivary cortisol. acs.org

The characterization of an aptamer-based biosensor includes determining its binding affinity (Kd), specificity, and detection range. These sensors offer several advantages, including high stability, ease of synthesis, and the potential for regeneration and reuse. acs.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 17β-Dihydroequilin |

| 17α-Dihydroequilin |

| 17β-estradiol |

| Estrone |

| Equilin (B196234) |

| Equilenin (B1671562) |

| Cortisol |

| tert-butyldimethylsilyl |

| Acetonitrile |

Q & A

Q. How should researchers report subgroup analyses in clinical trials involving 17β-Dihydroequilin?

- Methodological Answer : Adhere to CONSORT-EHEALTH guidelines: Prespecify subgroups (e.g., age, BMI) in protocols and distinguish confirmatory from exploratory analyses. For post hoc comparisons, apply Bonferroni correction to mitigate type I errors. Transparently report limitations, such as reduced statistical power in self-selected subgroups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.